molecular formula C9H9NOS B2413346 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one CAS No. 502649-36-7

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one

Cat. No.: B2413346
CAS No.: 502649-36-7
M. Wt: 179.24
InChI Key: QLAOSUCACFAQOM-UHFFFAOYSA-N
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Description

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms It is known for its unique structure, which combines a thiophene ring with a pyridine ring

Preparation Methods

The synthesis of 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one can be achieved through several routes. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium halides under appropriate conditions.

Scientific Research Applications

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of an ethyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-ethyl-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-6-5-7-8(12-6)3-4-10-9(7)11/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAOSUCACFAQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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